molecular formula C13H14N4 B14418341 N-[4-(1H-Imidazol-5-yl)phenyl]-N'-prop-2-en-1-ylmethanimidamide CAS No. 83184-45-6

N-[4-(1H-Imidazol-5-yl)phenyl]-N'-prop-2-en-1-ylmethanimidamide

Cat. No.: B14418341
CAS No.: 83184-45-6
M. Wt: 226.28 g/mol
InChI Key: LOKQDUJIZKOTDN-UHFFFAOYSA-N
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Description

N-[4-(1H-Imidazol-5-yl)phenyl]-N’-prop-2-en-1-ylmethanimidamide is a compound that features an imidazole ring, a phenyl group, and a prop-2-en-1-ylmethanimidamide moiety Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate various functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1H-Imidazol-5-yl)phenyl]-N’-prop-2-en-1-ylmethanimidamide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazolones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Imidazolones

    Reduction: Amines

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

N-[4-(1H-Imidazol-5-yl)phenyl]-N’-prop-2-en-1-ylmethanimidamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-[4-(1H-Imidazol-5-yl)phenyl]-N’-prop-2-en-1-ylmethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, affecting the activity of metalloenzymes. Additionally, the compound can interact with biological membranes, altering their properties and affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

    1H-Imidazole: A simpler imidazole derivative with broad biological activity.

    4-(1H-Imidazol-1-yl)phenylmethanone: Another imidazole derivative with similar structural features.

    5,10,15,20-Tetrakis(4-(1H-imidazol-1-yl)phenyl)porphyrin: A more complex compound with multiple imidazole groups.

Uniqueness

N-[4-(1H-Imidazol-5-yl)phenyl]-N’-prop-2-en-1-ylmethanimidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

83184-45-6

Molecular Formula

C13H14N4

Molecular Weight

226.28 g/mol

IUPAC Name

N-[4-(1H-imidazol-5-yl)phenyl]-N'-prop-2-enylmethanimidamide

InChI

InChI=1S/C13H14N4/c1-2-7-14-9-16-12-5-3-11(4-6-12)13-8-15-10-17-13/h2-6,8-10H,1,7H2,(H,14,16)(H,15,17)

InChI Key

LOKQDUJIZKOTDN-UHFFFAOYSA-N

Canonical SMILES

C=CCN=CNC1=CC=C(C=C1)C2=CN=CN2

Origin of Product

United States

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